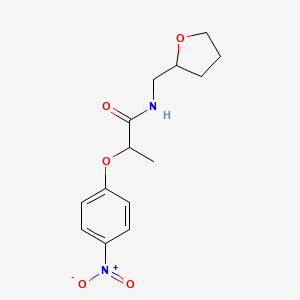
1-butyryl-4-(methylsulfonyl)piperazine
Overview
Description
1-butyryl-4-(methylsulfonyl)piperazine, also known as BMPP, is a synthetic compound that has been widely used in scientific research for its unique properties. BMPP is a piperazine derivative that has a butyryl group at one end and a methylsulfonyl group at the other end. This compound is known for its ability to modulate the activity of certain ion channels, making it a valuable tool for studying the mechanisms of ion channel function and regulation.
Mechanism of Action
1-butyryl-4-(methylsulfonyl)piperazine modulates the activity of ion channels by binding to specific sites on the channel protein. This binding can either enhance or inhibit the activity of the channel, depending on the specific channel and the site of binding. For example, this compound has been shown to enhance the activity of TRPV1, a TRP channel that is involved in pain sensation and inflammation.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects, including modulation of ion channel activity, changes in cellular signaling pathways, and alterations in cellular metabolism. These effects can have a wide range of implications for cellular function and physiology, making this compound a valuable tool for studying these processes.
Advantages and Limitations for Lab Experiments
One advantage of using 1-butyryl-4-(methylsulfonyl)piperazine in lab experiments is its ability to selectively modulate the activity of specific ion channels. This allows researchers to study the function and regulation of these channels in a controlled and precise manner. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other proteins or cellular processes in addition to its intended target.
Future Directions
There are many potential future directions for research on 1-butyryl-4-(methylsulfonyl)piperazine and its applications. Some possible areas of focus include:
1. Development of more selective this compound derivatives that can target specific ion channels with greater precision.
2. Investigation of the role of this compound in cellular signaling pathways and metabolism, and its potential for therapeutic applications in these areas.
3. Exploration of the use of this compound in drug discovery, particularly in the development of new treatments for pain and inflammation.
4. Investigation of the potential for this compound to modulate other ion channels and cellular processes, and its implications for cellular function and physiology.
In conclusion, this compound is a valuable tool for scientific research, particularly in the study of ion channel function and regulation. Its unique properties make it a valuable asset in a wide range of research applications, and there are many potential future directions for research on this compound and its applications.
Scientific Research Applications
1-butyryl-4-(methylsulfonyl)piperazine has been used in a wide range of scientific research applications, including studies of ion channel function, drug discovery, and neuroscience research. This compound is known to modulate the activity of certain ion channels, including the transient receptor potential (TRP) channels and the acid-sensing ion channels (ASICs). This makes this compound a valuable tool for studying the mechanisms of ion channel function and regulation.
Properties
IUPAC Name |
1-(4-methylsulfonylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c1-3-4-9(12)10-5-7-11(8-6-10)15(2,13)14/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAFOUIKRLGDMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[(2-pyrazinylcarbonyl)amino]phenyl}acetic acid](/img/structure/B4184148.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4184149.png)



![methyl 2-[({2-[(3-pyridinylcarbonyl)amino]-3-thienyl}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4184172.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4184191.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4184198.png)
![2-[(2,6-difluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4184200.png)
![2-methoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4184209.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-isonicotinoylpiperazine](/img/structure/B4184237.png)
![methyl 2-{[(5-ethyl-2-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4184241.png)
![6-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4184249.png)
